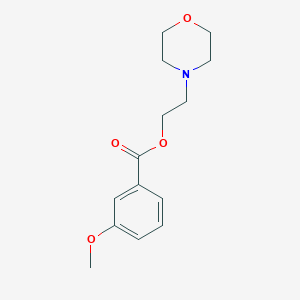

2-Morpholin-4-ylethyl 3-methoxybenzoate

Description

2-Morpholin-4-ylethyl 3-methoxybenzoate is an ester derivative of 3-methoxybenzoic acid, where the hydroxyl group of the acid is replaced by a 2-morpholin-4-ylethoxy substituent. The compound combines a methoxy-substituted aromatic ring with a morpholine moiety, a six-membered heterocycle containing one oxygen and one nitrogen atom.

Properties

Molecular Formula |

C14H19NO4 |

|---|---|

Molecular Weight |

265.3 g/mol |

IUPAC Name |

2-morpholin-4-ylethyl 3-methoxybenzoate |

InChI |

InChI=1S/C14H19NO4/c1-17-13-4-2-3-12(11-13)14(16)19-10-7-15-5-8-18-9-6-15/h2-4,11H,5-10H2,1H3 |

InChI Key |

CMBVJDLWADOZKX-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)C(=O)OCCN2CCOCC2 |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)OCCN2CCOCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The substituent on the benzyl ring and the ester group significantly influences the compound’s electronic and steric properties. Key structural analogues include:

¹Estimated based on molecular formula (C₁₄H₁₇NO₄).

Key Observations :

- The methoxy group at the 3-position is an electron-donating substituent, which may stabilize the aromatic ring against electrophilic attack, as seen in studies of substituted benzoates .

Thermal Behavior

Thermal stability varies markedly across analogues:

- Lanthanide 3-methoxybenzoates : Decompose at high temperatures (e.g., >200°C), retaining stability due to strong metal-oxygen bonds .

- Methyl 3-methoxybenzoate (M3MOB) : Likely less thermally stable than metal complexes, with ester cleavage occurring at moderate temperatures.

- This compound : Predicted to exhibit intermediate stability, as the ester linkage is susceptible to hydrolysis or thermal degradation but stabilized by the morpholine group’s electron-donating effects.

Spectroscopic Characteristics

Infrared spectroscopy highlights key differences:

- Carboxylates (e.g., sodium salt) : Strong asymmetrical (νₐₛ(COO⁻)) and symmetrical (νₛ(COO⁻)) stretches at 1568 cm⁻¹ and 1400 cm⁻¹, respectively .

- Esters (e.g., this compound) : A carbonyl (C=O) stretch near 1700–1740 cm⁻¹, absent in carboxylates. The morpholine group may show N–H and C–O–C vibrations at 1100–1250 cm⁻¹.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.